Cas no 128355-18-0 (1,5-Methano-2H,8H-oxireno[1,8]cycloocta[1,2-f][2]benzopyran-4-aceticacid, 2-(acetyloxy)-8-(3-furanyl)dodecahydro-a-hydroxy-3,3,5,7a-tetramethyl-10,13-dioxo-, methylester, (aR,1R,2R,4S,5S,5aR,7aR,8R,11aR,11bS,12aR)-)

1,5-Methano-2H,8H-oxireno[1,8]cycloocta[1,2-f][2]benzopyran-4-aceticacid, 2-(acetyloxy)-8-(3-furanyl)dodecahydro-a-hydroxy-3,3,5,7a-tetramethyl-10,13-dioxo-, methylester, (aR,1R,2R,4S,5S,5aR,7aR,8R,11aR,11bS,12aR)- structure
128355-18-0 structure
Nom du produit:1,5-Methano-2H,8H-oxireno[1,8]cycloocta[1,2-f][2]benzopyran-4-aceticacid, 2-(acetyloxy)-8-(3-furanyl)dodecahydro-a-hydroxy-3,3,5,7a-tetramethyl-10,13-dioxo-, methylester, (aR,1R,2R,4S,5S,5aR,7aR,8R,11aR,11bS,12aR)-
Numéro CAS:128355-18-0
Le MF:C29H36O10
Mégawatts:544.590149879456
CID:204126

1,5-Methano-2H,8H-oxireno[1,8]cycloocta[1,2-f][2]benzopyran-4-aceticacid, 2-(acetyloxy)-8-(3-furanyl)dodecahydro-a-hydroxy-3,3,5,7a-tetramethyl-10,13-dioxo-, methylester, (aR,1R,2R,4S,5S,5aR,7aR,8R,11aR,11bS,12aR)- Propriétés chimiques et physiques

Nom et identifiant

    • 1,5-Methano-2H,8H-oxireno[1,8]cycloocta[1,2-f][2]benzopyran-4-aceticacid, 2-(acetyloxy)-8-(3-furanyl)dodecahydro-a-hydroxy-3,3,5,7a-tetramethyl-10,13-dioxo-, methylester, (aR,1R,2R,4S,5S,5aR,7aR,8R,11aR,11bS,12aR)-
    • 1,5-Methano-2H,8H-oxireno[1,8]cycloocta[1,2-f][2]benzopyran-4-aceticacid, 2-(acetyloxy)-8-(3-furanyl)dodecahydro-a-hydroxy-3,
    • 1,5-Methano-2H,8H-oxireno[1,8]cycloocta[1,2-f][2]benzopyran-4-aceticacid, 2-(acetyloxy)-8-(3-furanyl)dodecahydro-a-hydroxy-3,3,5,7a-tetramethyl-10,13-dioxo-, methylester, (aR,1R,2R,4S,5S,5aR,7aR,8R,11
    • 1,5-Methano-2H,8H-oxireno[1,8]cycloocta[1,2-f][2]benzopyran-4-aceticacid, 2-(acetyloxy)-8-(3-furanyl)dodecahydro-a-hydroxy-3,3,5,7a-tetramethyl-10,13-dioxo-, methylester, [1R-[1a,2b,4a(R*),5a,5aa,7aa,8a,11aa,11bS*,12ab]]-
    • Swietemahonin D
    • Piscine à noyau: 1S/C29H36O10/c1-13(30)37-23-18-21(33)28(5,20(26(23,2)3)19(32)25(34)35-6)15-7-9-27(4)16(29(15)24(18)39-29)11-17(31)38-22(27)14-8-10-36-12-14/h8,10,12,15-16,18-20,22-24,32H,7,9,11H2,1-6H3
    • La clé Inchi: QSLFTEVBVIERTR-UHFFFAOYSA-N
    • Sourire: COC(C(C1C2(C(C(C3C4(C5CC(OC(C5(C)CCC42)C2=COC=C2)=O)O3)C(OC(=O)C)C1(C)C)=O)C)O)=O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 39
  • Le xlogp3: 1.184

1,5-Methano-2H,8H-oxireno[1,8]cycloocta[1,2-f][2]benzopyran-4-aceticacid, 2-(acetyloxy)-8-(3-furanyl)dodecahydro-a-hydroxy-3,3,5,7a-tetramethyl-10,13-dioxo-, methylester, (aR,1R,2R,4S,5S,5aR,7aR,8R,11aR,11bS,12aR)- Littérature connexe

Articles recommandés

Fournisseurs recommandés
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taian Jiayue Biochemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd